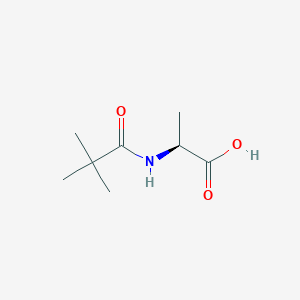
pivaloyl-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pivaloyl-alanine is a chiral amino acid derivative commonly used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butylcarbonyl (Boc) protecting group attached to the nitrogen atom of the alanine molecule. The Boc group is widely used in peptide synthesis to protect the amine functionality during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-alanine typically involves the protection of the amino group of L-alanine with a tert-butylcarbonyl group. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
pivaloyl-alanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: L-alanine.
Coupling: Peptides with this compound as a residue.
Substitution: Amino acid derivatives with different functional groups.
Scientific Research Applications
pivaloyl-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of pivaloyl-alanine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further modifications.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonylglycine: Similar in structure but with glycine instead of alanine.
N-tert-butoxycarbonylvaline: Similar in structure but with valine instead of alanine.
N-tert-butoxycarbonylleucine: Similar in structure but with leucine instead of alanine.
Uniqueness
pivaloyl-alanine is unique due to its specific chiral center and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and peptide coupling reactions, where stereochemistry and functional group protection are crucial.
Properties
CAS No. |
5872-22-0 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-2-(2,2-dimethylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(6(10)11)9-7(12)8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI Key |
YZCGBCIVGWGNAU-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



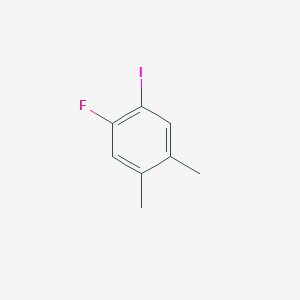
![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
![2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8758675.png)
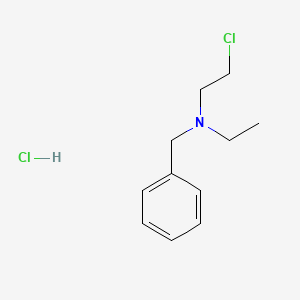
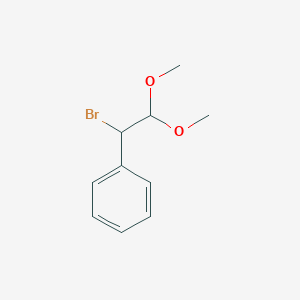
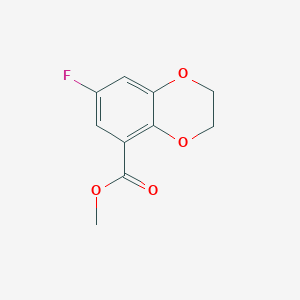

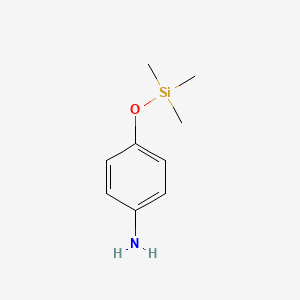
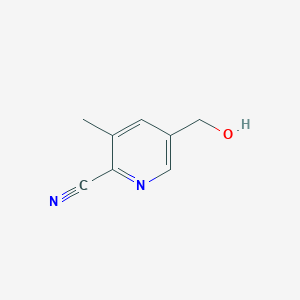

![1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B8758743.png)


